

The Discovery and Characterization of Maltose: A Technical and Historical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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This in-depth guide explores the pivotal discovery of maltose, tracing its history from initial observations to its definitive characterization as a distinct disaccharide. The narrative delves into the experimental methodologies of the 19th century, providing a technical overview of the analytical techniques that enabled this significant advancement in carbohydrate chemistry.

Introduction: A New Sugar from Starch

The story of maltose begins in the mid-19th century, a period of burgeoning interest in the chemical composition of natural products. While the hydrolysis of starch into a fermentable sugar was known, the precise nature of this sugar remained a subject of investigation. The prevailing assumption was that the breakdown of starch yielded only glucose. However, meticulous observations by a French chemist would soon challenge this view and pave the way for the discovery of a new sugar, ultimately named maltose.

The Initial Discovery: Augustin-Pierre Dubrunfaut (1847)

In 1847, the French chemist Augustin-Pierre Dubrunfaut was the first to report the existence of a sugar distinct from glucose resulting from the diastatic action of malt on starch.^{[1][2]} Although his work laid the foundation for the discovery, it was not widely accepted by the scientific community at the time.^{[1][2]} Details of his specific experimental protocols from this period are

not extensively documented in readily available literature, a factor that likely contributed to the initial skepticism.

Confirmation and Characterization: The Work of Cornelius O'Sullivan (1872 & 1876)

The definitive confirmation and detailed characterization of maltose came through the meticulous work of Irish chemist and brewer Cornelius O'Sullivan.^{[1][2]} Working at the Bass Brewery, O'Sullivan had a vested interest in understanding the chemistry of brewing, a process heavily reliant on the enzymatic breakdown of starch in malt. His research, published in the Journal of the Chemical Society in 1872 and 1876, provided the rigorous scientific evidence needed to establish maltose as a unique chemical entity.^{[3][4]}

O'Sullivan's work was distinguished by his systematic application of the most advanced analytical techniques of his time: polarimetry and quantitative analysis using Fehling's solution.

Experimental Protocols of the 19th Century

The following sections detail the likely experimental methodologies employed by O'Sullivan and his contemporaries in the isolation and characterization of maltose. These protocols are reconstructed based on historical accounts of 19th-century chemical practices.

3.1.1. Starch Hydrolysis and Maltose Isolation

The foundational step in O'Sullivan's work was the controlled hydrolysis of starch using malt diastase, followed by the isolation and purification of the resulting sugar.

- Objective: To produce a concentrated solution of the sugar resulting from the enzymatic digestion of starch for further analysis.
- Procedure:
 - A suspension of high-quality starch was prepared in water.
 - An extract of malt, containing the enzyme diastase, was added to the starch suspension. The mixture was maintained at a controlled temperature to optimize enzymatic activity.

- The reaction was allowed to proceed for a specific duration, after which the enzymatic action was halted, likely by boiling the solution.
- The resulting solution, containing a mixture of sugars and dextrans, was filtered to remove any remaining insoluble starch.
- The filtrate was then concentrated by evaporation under reduced pressure to yield a syrup.
- Fractional precipitation with alcohol was likely employed to separate the more soluble maltose from less soluble dextrans.
- The purified maltose was then encouraged to crystallize from the concentrated alcoholic solution. The resulting crystals were washed and dried for analysis.

3.1.2. Quantitative Analysis: Fehling's Test

Developed by Hermann von Fehling in 1849, this test was a crucial tool for quantifying reducing sugars.^{[5][6]} Maltose, being a reducing sugar, would give a positive Fehling's test, and the amount of precipitate could be used to determine its concentration.^[6]

- Objective: To quantify the amount of reducing sugar (maltose) in a sample.
- Principle: In an alkaline solution, the aldehyde group of a reducing sugar reduces the copper(II) ions in Fehling's solution to copper(I) oxide, which precipitates as a red solid.^[5] The amount of precipitate is proportional to the amount of reducing sugar present.
- Reagents:
 - Fehling's Solution A: An aqueous solution of copper(II) sulfate.^[5]
 - Fehling's Solution B: An alkaline solution of sodium potassium tartrate (Rochelle salt).^[5]
- Procedure:
 - A known volume of the maltose solution was added to a flask.
 - Equal volumes of Fehling's Solution A and B were mixed and added to the flask.^[5]

- The mixture was heated in a boiling water bath for a set period.[5]
- The red precipitate of copper(I) oxide was collected by filtration, washed, dried, and weighed.
- The weight of the copper(I) oxide was then used to calculate the amount of maltose in the original sample, based on established conversion factors.

3.1.3. Polarimetry

The use of the polarimeter was a key technique for characterizing sugars in the 19th century.[7] This instrument measures the rotation of the plane of polarized light as it passes through a solution of an optically active compound.[7] Each sugar has a characteristic specific rotation.

- Objective: To determine the specific rotation of the isolated sugar to differentiate it from other known sugars like glucose and sucrose.
- Procedure:
 - A solution of the purified crystalline sugar was prepared at a known concentration.
 - The solution was placed in a polarimeter tube of a known length.
 - Monochromatic light (often from a sodium lamp) was passed through the solution.
 - The angle of rotation of the plane of polarized light was measured using the analyzer of the polarimeter.
 - The specific rotation was then calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - $[\alpha]$ is the specific rotation
 - α is the observed angle of rotation
 - l is the path length of the polarimeter tube in decimeters
 - c is the concentration of the solution in grams per milliliter

Quantitative Data from Historical Studies

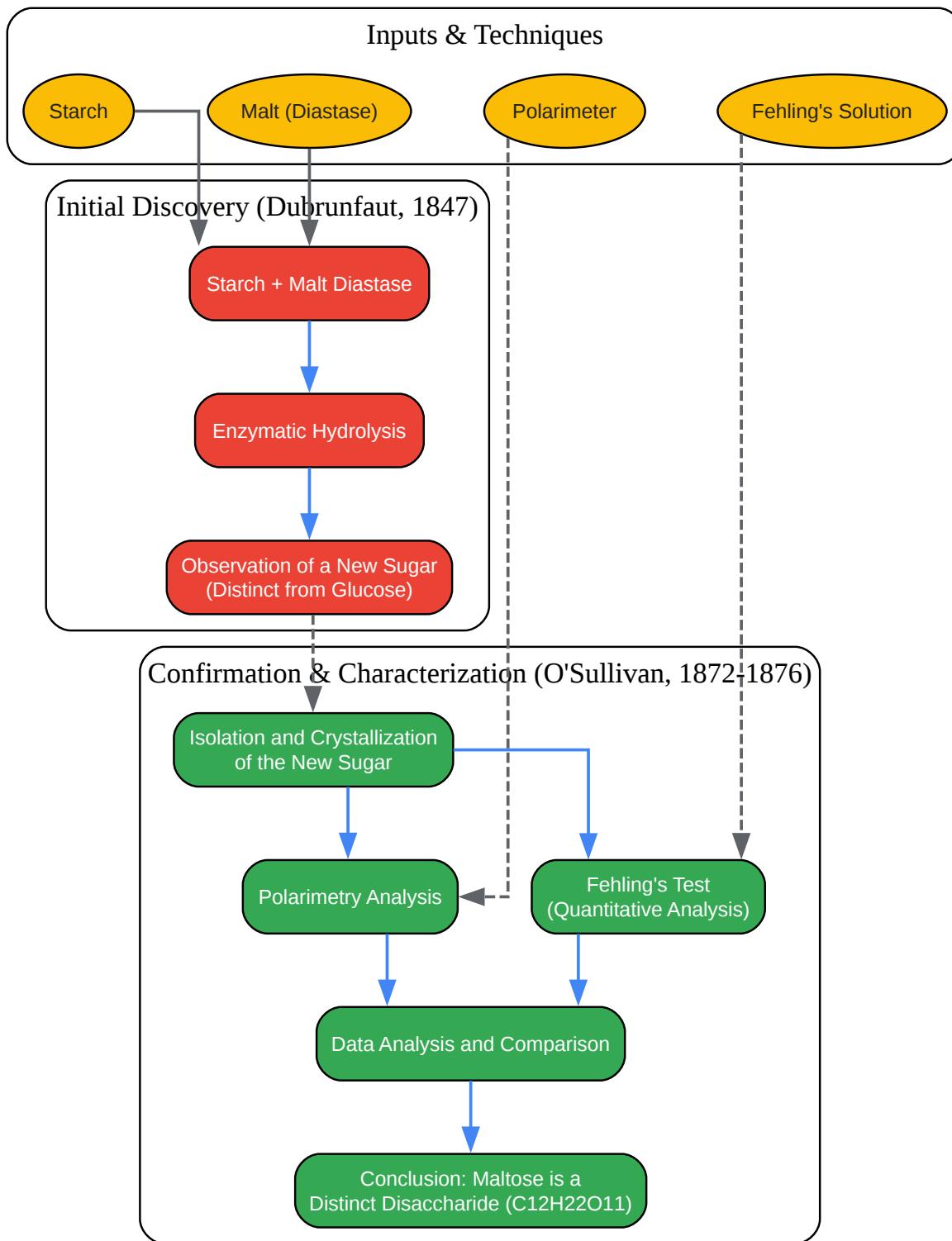
O'Sullivan's meticulous measurements provided the quantitative data necessary to firmly establish maltose as a distinct disaccharide. The following table summarizes the key quantitative findings from his and other contemporary work, which differentiated maltose from glucose.

Property	Maltose (as reported in the 19th Century)	Glucose (for comparison)
Molecular Formula	$C_{12}H_{22}O_{11}$	$C_6H_{12}O_6$
Specific Rotation $[\alpha]D$	Approximately $+138^\circ$ to $+140^\circ$	Approximately $+52.7^\circ$
Reducing Power (relative to glucose)	Approximately 60-65%	100%

Note: The exact values reported in the 19th century could vary slightly between researchers due to differences in purity of samples and the precision of the instruments available.

Visualization of the Discovery Pathway

The logical progression of the discovery and confirmation of maltose can be visualized as a workflow.

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Caption: Logical workflow of the discovery and confirmation of maltose.

Conclusion

The discovery and characterization of maltose stand as a testament to the power of careful observation and the application of rigorous analytical chemistry. Augustin-Pierre Dubrunfaut's initial, though unconfirmed, discovery set the stage for Cornelius O'Sullivan's definitive work. By leveraging the quantitative techniques of polarimetry and Fehling's test, O'Sullivan was able to elucidate the chemical properties of maltose, proving it to be a disaccharide of glucose and solidifying its place in the landscape of carbohydrate chemistry. This historical journey not only highlights a key scientific discovery but also provides a valuable perspective on the evolution of experimental science.

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- To cite this document: BenchChem. [The Discovery and Characterization of Maltose: A Technical and Historical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1253635#discovery-and-history-of-maltose-discovery>

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